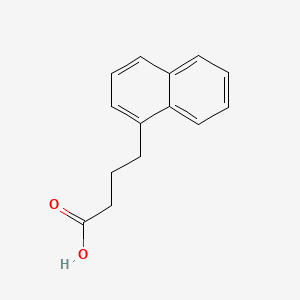

1-Naphthalenebutyric acid

Description

Contextualizing 1-Naphthalenebutyric Acid within Contemporary Chemical Science

This compound (1-NBA), a derivative of the polycyclic aromatic hydrocarbon naphthalene (B1677914), is a molecule of significant interest in modern chemical research. Its structure, which features a naphthalene core linked to a butyric acid chain, provides a unique combination of aromatic and acidic functionalities. This dual nature makes it a versatile building block in various scientific domains, from materials science to analytical chemistry. In contemporary chemical science, molecules with such amphiphilic characteristics are highly sought after for their potential in creating structured materials and functional systems.

The naphthalene moiety offers a rigid and planar aromatic surface, which is conducive to π-π stacking interactions, a fundamental force in supramolecular chemistry and the design of organic electronic materials. The carboxylic acid group, on the other hand, introduces hydrophilicity and the capacity for hydrogen bonding and salt formation. This allows for the targeted modification and functionalization of 1-NBA, enabling its integration into a wide array of chemical architectures. Current research often focuses on leveraging these distinct properties to develop novel polymers, molecular probes, and self-assembling systems.

Evolution of Academic Interest in Naphthalene-Derived Butyric Acids

The academic focus on naphthalene-derived carboxylic acids, including butyric acid variants, has evolved significantly over the decades. Initial interest in naphthalene and its derivatives was largely driven by their prevalence in coal tar and their utility as precursors for dyes and other bulk chemicals. Early research into naphthalene-based acids primarily revolved around their synthesis and basic chemical characterization.

Over time, as the fields of polymer science and materials chemistry matured, so too did the interest in more complex naphthalene derivatives like 1-NBA. Researchers began to recognize the potential of the naphthalene unit to impart desirable thermal and mechanical properties to polymers. The butyric acid side chain offered a convenient point for polymerization and further chemical modification.

In recent years, the rise of supramolecular chemistry and nanoscience has opened new avenues for research into naphthalene-derived butyric acids. The ability of these molecules to self-assemble into ordered structures has become a major area of investigation. This evolution reflects a broader trend in chemical research, moving from the study of individual molecules to the exploration of complex molecular systems with emergent properties.

Current Research Paradigms and Future Directions for this compound Studies

Current research on this compound is characterized by a multidisciplinary approach, integrating principles from organic synthesis, polymer chemistry, and analytical science. Key research paradigms include:

Advanced Materials Development: 1-NBA and its derivatives are being explored as monomers for the synthesis of high-performance polymers. The rigid naphthalene core can enhance the thermal stability and mechanical strength of the resulting materials. Future work will likely focus on creating polymers with tailored optical and electronic properties for applications in organic electronics and photonics.

Supramolecular Chemistry: The self-assembly of 1-NBA into well-defined nanostructures is a significant area of current study. By controlling experimental conditions such as solvent and temperature, researchers aim to create novel materials like gels, liquid crystals, and vesicles. The future in this area will involve the design of more complex, functional supramolecular systems that can respond to external stimuli.

Analytical and Environmental Chemistry: In analytical chemistry, derivatives of 1-NBA are being utilized in the development of sensitive detection methods. For example, they can be used as derivatizing agents in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of other complex carboxylic acids, such as naphthenic acids found in environmental samples. nih.gov Future research will likely focus on creating more specific and efficient analytical probes based on the 1-NBA scaffold.

The future of 1-NBA research appears bright, with potential applications in fields as diverse as drug delivery, sensing, and advanced manufacturing. As our understanding of how to control the assembly and reactivity of this versatile molecule grows, so too will its impact on chemical science.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Melting Point | 106-107 °C |

| Boiling Point | 217 °C @ 11 Torr |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Polar Surface Area | 37.3 Ų |

| CAS Number | 781-74-8 |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

781-74-8 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-naphthalen-1-ylbutanoic acid |

InChI |

InChI=1S/C14H14O2/c15-14(16)10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2,(H,15,16) |

InChI Key |

LZVCOUNJXYIOQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 Naphthalenebutyric Acid

Advanced Synthetic Methodologies for 1-Naphthalenebutyric Acid Analogs

The synthesis of analogs of this compound is a significant area of research, driven by the need to explore structure-activity relationships for various biological targets. Advanced methodologies focus on creating a diverse range of derivatives with high efficiency and control over chemical properties. These strategies often involve multi-step sequences that introduce different functional groups or modify the core naphthalene (B1677914) ring and the butyric acid side chain.

One key approach involves the modification of the naphthalene ring system prior to the attachment or elaboration of the butyric acid side chain. This allows for the introduction of substituents at specific positions on the aromatic core, influencing the electronic and steric properties of the final analog. For instance, Friedel-Crafts acylation of a substituted naphthalene with succinic anhydride, followed by reduction, provides a common route to various ring-substituted this compound analogs.

Alternatively, modern cross-coupling reactions have enabled more sophisticated and direct methods for analog synthesis. For example, Suzuki-Miyaura coupling of a boronic acid derivative of naphthalene with a suitable four-carbon building block containing a carboxylic acid or its protected form offers a versatile route. Similarly, Sonogashira or Heck couplings can be employed to introduce unsaturated functionalities into the side chain or at the naphthalene core, which can then be further transformed.

The development of novel catalysts and reagents plays a crucial role in advancing these synthetic methods. For instance, the use of highly active and selective palladium or copper catalysts allows for milder reaction conditions and broader substrate scope, making the synthesis of complex analogs more accessible. rsc.org Furthermore, the application of flow chemistry and automated synthesis platforms is beginning to accelerate the discovery and optimization of new synthetic routes to this compound analogs.

Functional Group Interconversions and Derivatization Approaches for this compound

Functional group interconversions (FGIs) are fundamental to expanding the chemical diversity of this compound and its derivatives. scribd.commit.eduslideshare.net These transformations allow for the conversion of the carboxylic acid moiety or other functional groups on the naphthalene ring into a wide array of other functionalities, thereby modulating the compound's properties for various applications, including analytical characterization and as a precursor in more complex syntheses. scribd.comvanderbilt.edu

Common FGIs for the carboxylic acid group of this compound include:

Esterification: Conversion to esters is readily achieved by reaction with an alcohol under acidic conditions or by using coupling agents. This is often done to improve solubility or to act as a protecting group.

Amidation: Reaction with amines, often activated by a coupling reagent, yields the corresponding amides. This introduces a nitrogen-containing functional group, which can significantly alter biological activity.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 4-(naphthalen-1-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride. This alcohol can then serve as a handle for further modifications.

Conversion to Acid Halides: Treatment with reagents such as thionyl chloride or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, a key intermediate for various subsequent reactions. vanderbilt.edu

Beyond the carboxylic acid, functional groups on the naphthalene ring can also be interconverted. For example, a nitro group can be reduced to an amine, which can then be diazotized and substituted to introduce a variety of other groups (Sandmeyer reaction). Halogenated derivatives can undergo cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Derivatization Strategies for Analytical Characterization in Research

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for analysis using a particular analytical technique. spectroscopyonline.com For this compound, derivatization is often employed to enhance its detectability and improve chromatographic behavior, particularly in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). shimadzu.comgcms.cz

For GC analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility and thermal stability. Common derivatization strategies include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. gcms.cz

Esterification: Conversion to a methyl or other volatile ester is a common approach. gcms.cz

In HPLC, derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, especially when analyzing low concentrations. shimadzu.com While the naphthalene ring itself provides UV absorbance, derivatization can shift the absorption to a more favorable wavelength or introduce fluorescence for higher sensitivity. For instance, reacting the carboxylic acid with a fluorescent labeling reagent can significantly lower the limit of detection.

Mass spectrometry (MS) based methods also benefit from derivatization. nih.gov Converting the carboxylic acid to an ester or amide can improve its ionization efficiency and fragmentation pattern, aiding in structural elucidation and quantification. nih.gov

| Analytical Technique | Derivatization Goal | Common Reagent(s) | Resulting Derivative |

| Gas Chromatography (GC) | Increase volatility and thermal stability | BSTFA, Diazomethane | Trimethylsilyl ester, Methyl ester |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV/fluorescence detection | Fluorescent labeling agents | Fluorescent ester/amide |

| Mass Spectrometry (MS) | Improve ionization and fragmentation | Alcohols, Amines | Esters, Amides |

Regioselective and Stereoselective Synthetic Modifications

Regioselectivity and stereoselectivity are crucial considerations in the synthesis of complex analogs of this compound, as the specific spatial arrangement of atoms can dramatically influence biological activity. mdpi.commasterorganicchemistry.comquora.com

Regioselectivity refers to the control of the position of chemical modification on the naphthalene ring. masterorganicchemistry.comquora.comyoutube.com Electrophilic aromatic substitution reactions on the naphthalene core of this compound can lead to a mixture of isomers. Directing groups already present on the naphthalene ring can influence the position of incoming substituents. For more precise control, directed ortho-metalation (DoM) strategies can be employed, where a directing group guides a metalating agent to a specific adjacent position, which can then be reacted with an electrophile.

Stereoselectivity becomes important when chiral centers are introduced into the molecule, for example, by modification of the butyric acid side chain. masterorganicchemistry.comquora.com Asymmetric synthesis is key to obtaining enantiomerically pure or enriched products. This can be achieved through several approaches:

Chiral auxiliaries: A chiral molecule is temporarily attached to the this compound substrate to direct a subsequent reaction to produce one stereoisomer preferentially. The auxiliary is then removed.

Chiral catalysts: A small amount of a chiral catalyst is used to control the stereochemical outcome of a reaction. This is a highly efficient method as the catalyst can be recycled.

Chiral pool synthesis: Starting from a readily available enantiomerically pure natural product that already contains the desired stereocenter(s).

Enzymatic reactions, known for their high stereoselectivity, can also be employed to modify this compound or its precursors. mdpi.comnih.gov For instance, lipases can be used for the kinetic resolution of racemic esters of this compound.

| Selectivity Type | Description | Example Strategy |

| Regioselectivity | Control of the position of functionalization on the naphthalene ring. | Directed ortho-metalation (DoM) |

| Stereoselectivity | Control of the 3D arrangement of atoms, leading to specific stereoisomers. | Use of chiral catalysts in asymmetric synthesis |

This compound as a Precursor in Complex Organic Synthesis

The structural framework of this compound serves as a valuable starting point for the synthesis of more complex organic molecules, including natural products and pharmaceutically relevant compounds. nih.govyoutube.comyoutube.com Its naphthalene core and functionalizable butyric acid side chain provide a versatile scaffold for elaboration. youtube.com

One common strategy involves intramolecular cyclization reactions to construct new ring systems. For example, the carboxylic acid can be activated and then reacted with the naphthalene ring (an intramolecular Friedel-Crafts acylation) to form a tricyclic ketone. This ketone can then be a key intermediate for the synthesis of various polycyclic aromatic compounds.

The side chain of this compound can also be extensively modified. For instance, Curtius, Hofmann, or Schmidt rearrangements of the corresponding acyl azide, amide, or carboxylic acid can be used to shorten the side chain by one carbon and introduce a primary amine, leading to 3-(naphthalen-1-yl)propan-1-amine. This amine can then be a building block for the synthesis of alkaloids or other nitrogen-containing heterocycles.

Furthermore, the butyric acid chain can be extended or branched through various carbon-carbon bond-forming reactions. For example, conversion to an appropriate electrophile or nucleophile allows for reaction with a wide range of organic fragments. The resulting elaborated structures can then be subjected to further transformations to access a diverse array of complex target molecules. nih.gov

The utility of this compound as a precursor is enhanced by the ability to perform these transformations in a controlled and predictable manner, often leveraging the principles of retrosynthetic analysis to design efficient synthetic routes. youtube.comyoutube.com

Molecular Interaction Landscapes of 1 Naphthalenebutyric Acid

Elucidating the Molecular Interactions of 1-Naphthalenebutyric Acid with Biological Entities

The interaction of this compound with biological systems, such as proteins and nucleic acids, is dictated by its structure. nih.gov The molecule's dual character—a nonpolar aromatic ring system and a polar, ionizable acid group—allows it to engage with biological targets through a specific combination of intermolecular forces.

The naphthalene (B1677914) moiety is critical for the molecular recognition of this compound. Its large, planar, and hydrophobic surface, combined with its electron-rich π-system, facilitates several key interactions within the binding pockets of biomolecules.

Hydrophobic Interactions: The nonpolar surface of the two fused benzene (B151609) rings of the naphthyl group is strongly hydrophobic. In the aqueous environment of a cell, this group will preferentially partition into nonpolar, "greasy" pockets within a protein's structure, driven by the hydrophobic effect. This interaction is often a primary determinant of binding.

π-π Stacking: The aromatic character of the naphthyl group allows it to engage in π-π stacking interactions. In a protein binding site, it can stack against the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This parallel or offset stacking arrangement contributes significantly to binding affinity and specificity.

Ag-π Bonding: While not a biological interaction, studies on model systems have shown that aromatic hydrocarbons can engage in strong multipoint Ag-π bonding within metallo-macrocycles, demonstrating the powerful coordinating ability of π-systems. rsc.org This highlights the potential for the naphthyl ring's π-electrons to interact with positively charged centers.

The binding of this compound to a biological target is not a static event but a dynamic equilibrium. The stability of the ligand-target complex is quantified by the binding free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

Energetics: The enthalpy change (ΔH) reflects the energy released from the formation of favorable non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions) between the ligand and the target, minus the energy required to break interactions with the solvent. The entropy change (ΔS) relates to the change in the system's disorder. The desolvation of the ligand and binding site is often entropically favorable, while the loss of conformational freedom upon binding is unfavorable. nih.gov Computational methods like MM/PBSA can be used to dissect the binding free energy into individual components, revealing which forces are dominant. frontiersin.org For instance, the binding of a molecule to its target might show a large favorable contribution from van der Waals and electrostatic energies, which is partially offset by an unfavorable polar solvation energy. frontiersin.org

Dynamics: Molecular dynamics simulations can reveal how the interactions fluctuate over time. nih.gov For example, a hydrogen bond might be transient, breaking and reforming, while hydrophobic contacts may remain more constant. These simulations can map the "energy landscape" of the binding process, showing how the system moves from an unbound state to a stable, low-energy bound conformation. plos.org The flexibility of both the ligand and the target is crucial; the binding site may adapt its shape to better accommodate the ligand in an "induced fit" mechanism.

Table 3: Hypothetical Binding Free Energy Components for a this compound-Protein Complex

| Energy Component | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔE_vdw | Van der Waals Energy | -45.0 |

| ΔE_elec | Electrostatic Energy | -30.0 |

| ΔG_polar | Polar Solvation Energy | +40.0 |

| ΔG_nonpolar | Nonpolar Solvation Energy | -5.0 |

| ΔG_bind | Total Binding Free Energy | -40.0 |

Mechanistic Insights into this compound's Role in Material Science Applications

Beyond its biological interactions, this compound is utilized in material science, particularly in the development of controlled-release systems. One notable application is its intercalation into layered double hydroxides (LDHs). merckmillipore.com

LDHs are a class of materials composed of positively charged brucite-like layers, with charge-compensating anions and water molecules located in the interlayer region. The mechanism for incorporating this compound into this material involves several key molecular interactions:

Anion Exchange: The this compound is deprotonated to its anionic form, 1-naphthalenebutyrate. This anion can then be exchanged with the existing anions in the LDH interlayer space.

Electrostatic Attraction: The primary driving force for intercalation is the strong electrostatic attraction between the negatively charged carboxylate group (-COO⁻) of the 1-naphthalenebutyrate and the positively charged metal hydroxide (B78521) layers of the LDH.

Interlayer Arrangement and van der Waals Forces: Once inside the interlayer gallery, the arrangement of the guest anions is influenced by other non-covalent forces. The bulky naphthyl groups can interact with each other through van der Waals forces, and their orientation will be governed by the need to pack efficiently within the confined space of the interlayer. This arrangement dictates the loading capacity and the subsequent release kinetics of the molecule from the LDH host.

This application demonstrates how the same functional groups responsible for biological recognition—the ionizable acid and the hydrophobic ring system—can be harnessed to create functional materials for applications such as the controlled delivery of active compounds. merckmillipore.com

Mechanisms of Plant Growth Regulation and Phytochemical Functionality of 1 Naphthalenebutyric Acid

Structure-Activity Relationship Studies of Naphthalene-Derived Plant Growth Substances

The biological activity of naphthalene-derived compounds as plant growth regulators is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features necessary for auxin-like activity. nih.govsci-hub.box

Comparative Analysis of Structural Modifications and Biological Responses

Research has shown that specific modifications to the naphthalene (B1677914) ring and the acetic acid side chain can significantly alter the biological response. Key structural features that influence activity include:

Methodological Frameworks for Assessing Phytoregulatory Effects of 1-Naphthalenebutyric Acid

The design of these experiments often follows principles like the completely randomized design (CRD) or randomized complete block design (RCBD) to ensure statistical validity and minimize the influence of environmental variations. asrb.org.inresearchgate.net

Assessment of Vegetative Growth

The impact of 1-NBA on vegetative growth is a primary focus of assessment. Key parameters measured include seed germination, root development, and shoot growth.

Seed Germination and Seedling Vigor: Assays often begin with evaluating the effect on seed germination. mdpi.com This typically involves placing seeds on treated filter paper or agar (B569324) medium and recording the germination percentage and rate over a set period.

Root System Analysis: As an auxin-like compound, 1-NBA's effect on root formation is a critical area of investigation. mdpi.com Methodologies to quantify rooting include:

Rooting of Cuttings: A common bioassay involves treating the basal end of stem cuttings with 1-NBA and placing them in a rooting medium. Assessment includes recording the percentage of cuttings that form roots, the number of roots per cutting, and the length of the longest root. mdpi.com

Root Morphology in Seedlings: For plants grown from seed, the entire root system can be carefully excavated from soil or removed from a hydroponic system. Parameters such as primary root length, lateral root number, total root length, root surface area, and root dry weight are measured. mdpi.commdpi.com Digital imaging systems and specialized software (e.g., WinRhizo) are often employed for precise analysis of root architecture. mdpi.com

Shoot and Canopy Growth: The effects on above-ground plant parts are quantified by measuring several parameters:

Plant Height and Stem Diameter: Regular measurements track the rate of vertical growth and stem thickening.

Leaf Metrics: The number of leaves, leaf area, and leaf weight ratio (leaf biomass relative to total plant biomass) are determined. asps.org.au Leaf area can be measured using leaf area meters or image analysis software.

Physiological Parameters: The assessment often extends to physiological health indicators like chlorophyll (B73375) content (measured with a spectrophotometer or a handheld SPAD meter) and relative water content. frontiersin.orgresearchgate.net

The following table summarizes findings from a study assessing the effects of synthetic auxins, including the related compound 1-Naphthaleneacetic acid (NAA), on mulberry cuttings, illustrating a typical methodological output for vegetative growth analysis.

| Treatment | Number of Leaves | Longest Shoot (cm) | Number of Roots per Cutting | Longest Root (cm) | Wet Root Weight (g) | Dry Root Weight (g) |

| Control | 10.3 | 12.5 | 5.8 | 15.2 | 1.1 | 0.3 |

| 100 mg L⁻¹ IBA | 12.8 | 15.1 | 9.3 | 19.8 | 2.5 | 0.8 |

| 200 mg L⁻¹ IBA | 14.5 | 17.3 | 12.7 | 23.5 | 3.8 | 1.2 |

| 100 mg L⁻¹ NAA | 11.9 | 14.2 | 8.1 | 18.1 | 2.1 | 0.7 |

| 200 mg L⁻¹ NAA | 13.7 | 16.5 | 10.9 | 21.7 | 3.2 | 1.0 |

This table is illustrative, based on data for Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) from a study on mulberry cuttings, as methodologies for 1-NBA would be similar. mdpi.com

Assessment of Reproductive Development

Evaluating the influence of 1-NBA on the transition from vegetative to reproductive growth involves monitoring flowering and fruiting.

Flowering: Key metrics include the time to flower initiation, the number of inflorescences or flowers per plant, and the percentage of flowering shoots. ufl.eduflvc.orgjarts.info In some studies, pollen viability and pollen tube growth are also examined using microscopy to understand the mechanisms behind fruit set success. jarts.info

Fruit Set and Yield: Following flowering, the assessment focuses on fruit development. The primary parameters are:

Fruit Set Percentage: Calculated as the number of fruits that develop divided by the total number of flowers, expressed as a percentage. nih.gov

Fruit Retention: The number of fruits that remain on the plant until maturity.

Yield Characteristics: This includes the total number of fruits per plant, the average weight of individual fruits, and the total fruit yield by weight per plant or per unit area. researchgate.netsld.cu

The table below presents data from a study on mango, demonstrating how treatments affecting flowering can be assessed for their impact on fruit set. While this study used potassium nitrate, the methodological framework for quantifying the results is applicable to trials with 1-NBA.

| Treatment | Percent of Shoots that Flowered | Initial Fruit Set (fruit/shoot) | Fruit at Harvest (fruit/shoot) | Fruit Set (fruit/panicle) |

| Control | 72% | 0.52 | 0.35 | 0.48 |

| KNO₃ Spray | 88% | 1.25 | 1.08 | 1.23 |

| Decapitation | 52% | 0.15 | 0.08 | 0.15 |

| Decapitation + KNO₃ | 60% | 0.60 | 0.36 | 0.60 |

This table illustrates the type of data collected in fruit set studies, based on research using different inducers. flvc.org The parameters measured provide a framework for assessing 1-NBA's effects.

By employing these comprehensive methodological frameworks, researchers can build a detailed understanding of the specific phytoregulatory functions of this compound, from the cellular level to whole-plant responses and final economic yield.

Environmental Research and Ecological Considerations of 1 Naphthalenebutyric Acid

Environmental Persistence and Degradation Pathways of 1-Naphthalenebutyric Acid

The environmental persistence of a chemical refers to the length of time it remains in the environment once introduced. Compounds that are resistant to degradation can accumulate and have long-term effects. The persistence of this compound is influenced by its susceptibility to breakdown through light (photolysis) and biological organisms (biotic degradation). While specific data for this compound is limited, research on the broader class of naphthenic acids indicates they can persist in the water column and may accumulate in sediments over time. nih.gov

Photolytic Degradation: Photolysis, or degradation by light, is a key pathway for the breakdown of many organic compounds. For naphthalene-based acids, this process can be significant. Research on the structurally similar compound, alpha-naphthaleneacetic acid (NAA), shows that it is susceptible to rapid photolysis. epa.gov One study found that under ultraviolet (UV) light, NAA in an aqueous solution follows first-order kinetics, with a half-life of 60 minutes. nih.gov The rate of this photodegradation is influenced by several environmental factors.

Factors that were found to accelerate the photolytic degradation of NAA include:

Presence of Oxygen: Aerobic conditions enhance the breakdown process. nih.gov

Presence of a Photocatalyst: Titanium dioxide (TiO₂) can significantly speed up degradation. nih.gov

pH Level: An acidic environment (low pH) promotes a higher rate of photolysis. nih.gov

This suggests that in sunlit, oxygenated, and acidic surface waters or moist soils, this compound would likely undergo similar photolytic degradation.

Biotic Degradation: Biotic degradation involves the breakdown of chemicals by microorganisms like bacteria and fungi. This is a primary mechanism for the removal of many organic pollutants from the environment. researchgate.net Studies on naphthenic acids, the class to which this compound belongs, confirm that microbial degradation occurs. nih.govnih.gov For instance, native Pseudomonas species have been shown to effectively degrade fresh, commercial naphthenic acids. nih.gov

More specifically, research on 1-naphthoic acid , a potential metabolite of this compound, demonstrated that it can be used as the sole source of carbon and energy by the soil bacterium Pseudomonas maltophilia CSV89. nih.gov The degradation pathway involves the initial hydroxylation of the naphthalene (B1677914) ring structure, leading to its eventual breakdown into intermediates of the TCA cycle, a central metabolic pathway in cells. nih.gov

Metabolite Formation: As a parent compound degrades, it forms various intermediate compounds known as metabolites. These metabolites may have their own environmental and toxicological profiles.

From Photodegradation: Studies on the related compound NAA have identified 1-naphthoic acid and phthalic acid as products of photolysis. epa.gov Another study identified two photolysis intermediates of NAA via GC-MS, though their specific structures were not detailed in the abstract. nih.gov

From Biotic Degradation: The microbial breakdown of 1-naphthoic acid by Pseudomonas maltophilia CSV89 has been shown to produce a series of metabolites as it is funneled into the cell's primary metabolism. nih.gov

| Degradation Pathway | Parent Compound Studied | Identified Metabolites/Intermediates | Source |

| Photodegradation | alpha-Naphthaleneacetic acid (NAA) | 1-Naphthoic acid, Phthalic acid | epa.gov |

| Biotic Degradation | 1-Naphthoic acid | 1,2-dihydroxy-8-carboxynaphthalene, 3-formyl salicylate, 2-hydroxyisophthalate, Salicylate, Catechol | nih.gov |

Environmental Fate Modeling: Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. canada.caeuropa.eu These models integrate a substance's physical-chemical properties (like solubility and vapor pressure) with environmental parameters to estimate its distribution in air, water, and soil, and its persistence. epa.govntnu.no

Bioaccumulation and Ecotoxicological Research in Aquatic and Terrestrial Systems

Bioaccumulation: Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure, including water, soil, and food. andersonsplantnutrient.com It is a key consideration in environmental risk assessment, as even low environmental concentrations can become magnified in organisms and up the food chain. ugr.esnih.govmdpi.com A chemical's potential to bioaccumulate is often related to its lipophilicity (tendency to dissolve in fats), commonly estimated by the n-octanol-water partition coefficient (Kow). andersonsplantnutrient.com

There is ongoing research into the environmental persistence and potential toxicity of 4-(1-naphthyl)butanoic acid, which emphasizes the need for responsible use and disposal. solubilityofthings.com However, specific experimental studies detailing the bioaccumulation factor (BAF) or bioconcentration factor (BCF) of this compound in specific aquatic or terrestrial organisms were not found in the reviewed scientific literature. General principles suggest that its hydrophobic naphthalene ring could contribute to some potential for bioaccumulation in the fatty tissues of organisms. solubilityofthings.comwikipedia.org

Ecotoxicological Research: Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. europa.eu

Aquatic Systems: The toxicity of naphthenic acids in general is a known concern, particularly in waters affected by industrial processes where they can be present at high concentrations. nih.gov The toxicity of these complex mixtures can be reduced through microbial degradation. nih.gov Specific ecotoxicological data (e.g., LC50 values for fish or invertebrates) for this compound is not widely available in public literature.

Terrestrial Systems: The assessment of a chemical's risk to the terrestrial environment considers its potential effects on soil functions, plant life, and soil-dwelling organisms like invertebrates and microorganisms. pharmaguideline.comnih.gov As a plant growth regulator, this compound is designed to have biological effects on plants. andersonsplantnutrient.comresearchgate.net However, its non-target effects on other terrestrial organisms are not well-documented in the available research. Excessive use of any pesticide or growth regulator can lead to oxidative stress and negatively impact physiological pathways in non-target plants. nih.gov

Mitigation Strategies and Sustainable Practices in Research and Development

To minimize the potential environmental impact of this compound, several mitigation strategies and sustainable practices can be implemented in both agricultural and research settings.

Sustainable Agricultural Practices: The use of plant growth regulators (PGRs) can be part of a sustainable farming approach when managed correctly. naclind.com

Precise Application: It is crucial to select the appropriate PGR for the specific crop and desired outcome and to strictly adhere to recommended dosages and application timing. researchgate.netnaclind.com Overuse can lead to negative effects. naclind.com

Reducing Waste: By influencing factors like fruit set and shelf-life, PGRs can help minimize food waste, contributing to a more sustainable agricultural system. naclind.com

Sustainable Practices in Research and Development: In the laboratory and during product development, a culture of sustainability and risk mitigation is essential.

Green Chemistry Principles: When synthesizing or formulating this compound, applying principles of green chemistry can help reduce waste and the use of hazardous substances.

Targeted Research: Further research should focus on understanding the complete environmental fate of this compound, including identifying all major metabolites and assessing their potential toxicity.

Life Cycle Assessment: Conducting a life cycle assessment can help identify the stages with the highest environmental impact, from manufacturing to disposal, and inform strategies to reduce this footprint. lc-impact.eu

Responsible Disposal: Proper disposal of unused chemicals and contaminated materials is critical to prevent their release into the environment. solubilityofthings.com

Q & A

Q. How can researchers mitigate attrition bias in long-term 1-NA exposure studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.